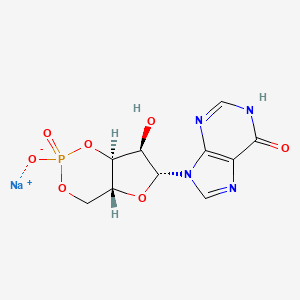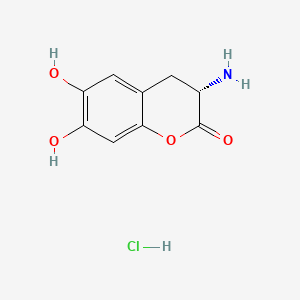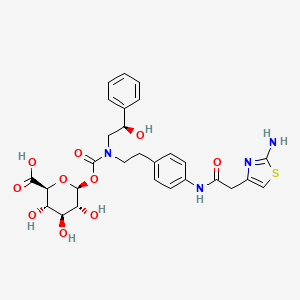
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-Bromo Dragonfly-d6 Hydrochloride is a deuterated analog of the psychoactive compound Bromo-DragonFLY. This compound is known for its potent effects on the central nervous system and is often used in scientific research to study receptor interactions and psychoactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Bromo Dragonfly-d6 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenethylamine derivative.
Bromination: The phenethylamine is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Deuteration: The deuterium atoms are introduced through a deuteration process, often involving the use of deuterated reagents or solvents.
Cyclization: The brominated and deuterated intermediate undergoes cyclization to form the dragonfly structure.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for ®-(-)-Bromo Dragonfly-d6 Hydrochloride would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(-)-Bromo Dragonfly-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
Scientific Research Applications
®-(-)-Bromo Dragonfly-d6 Hydrochloride has several scientific research applications, including:
Chemistry: Used to study the effects of deuteration on chemical reactivity and stability.
Biology: Employed in receptor binding studies to understand its interaction with various neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and psychoactive properties.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-(-)-Bromo Dragonfly-d6 Hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The deuterated form may exhibit slightly different pharmacokinetics compared to its non-deuterated counterpart.
Comparison with Similar Compounds
Similar Compounds
Bromo-DragonFLY: The non-deuterated analog with similar psychoactive properties.
2C-B: Another psychoactive compound with a bromine atom, but with a different structure.
DOB: A related compound with similar receptor interactions but different potency and duration of action.
Uniqueness
®-(-)-Bromo Dragonfly-d6 Hydrochloride is unique due to its deuterated structure, which can influence its metabolic stability and pharmacokinetics. This makes it valuable for research purposes, as it allows scientists to study the effects of deuteration on biological activity and receptor interactions.
Properties
CAS No. |
1246816-43-2 |
|---|---|
Molecular Formula |
C₁₃H₇D₆BrClNO₂ |
Molecular Weight |
336.64 |
Synonyms |
(αR)-8-Bromo-α-methylbenzo[1,2-b:4,5-b’]difuran-4-ethanamine-d6 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)

![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)





